DPC602

Description

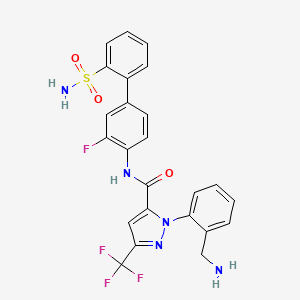

Structure

3D Structure

Properties

Molecular Formula |

C24H19F4N5O3S |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

2-[2-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-sulfamoylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C24H19F4N5O3S/c25-17-11-14(16-6-2-4-8-21(16)37(30,35)36)9-10-18(17)31-23(34)20-12-22(24(26,27)28)32-33(20)19-7-3-1-5-15(19)13-29/h1-12H,13,29H2,(H,31,34)(H2,30,35,36) |

InChI Key |

TYPXEIGMGZWOGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C(=CC(=N2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)C4=CC=CC=C4S(=O)(=O)N)F |

Synonyms |

DPC 602 DPC-602 DPC602 |

Origin of Product |

United States |

Discovery and Early Research Trajectory of Dpc602

Identification of Chemical Scaffolds for Factor Xa Inhibition

The foundation of DPC602 lies in the identification of specific chemical structures, or scaffolds, that can effectively bind to and inhibit Factor Xa. Early research focused on moving away from benzamidine-based inhibitors, which often lacked selectivity. frontiersin.orgacs.org High-throughput screening of various 5- and 6-membered ring scaffolds identified pyrazole (B372694) and other heterocyclic derivatives as promising starting points. remedypublications.com

A key breakthrough was the exploration of phenylpyrazole derivatives. acs.org Researchers sought to find non-amidine replacements for the P1 group, a part of the molecule that interacts with the S1 binding pocket of the Factor Xa enzyme. acs.org This led to the investigation of various substituted phenylpyrazole analogues. acs.org The 2-(aminomethyl)phenylpyrazole scaffold, in particular, emerged as a highly effective foundation for building potent and selective Factor Xa inhibitors. acs.orgnih.gov

The general structure that guided this exploration is shown below:

| Component | Description |

| P1 Group | Interacts with the S1 binding pocket of Factor Xa. The focus was on finding non-amidine groups. acs.org |

| Pyrazole Core | A five-membered heterocyclic ring that forms the central part of the scaffold. |

| Linker | Connects the different parts of the molecule. |

| P4 Group | Interacts with the S4 binding pocket of Factor Xa. |

This systematic approach of modifying different parts of the chemical scaffold was crucial in identifying the optimal structure for Factor Xa inhibition. acs.org

Optimization Strategies for this compound Potency and Selectivity

Once the promising phenylpyrazole scaffold was identified, researchers employed several optimization strategies to enhance the potency and selectivity of the lead compounds, ultimately leading to this compound. acs.org This involved a detailed investigation of the structure-activity relationships (SAR), which examines how changes in the chemical structure affect the biological activity of the compound.

A primary goal was to improve the selectivity of the inhibitors for Factor Xa over other similar enzymes, known as serine proteases, such as thrombin. acs.org This was achieved by systematically introducing different chemical groups at various positions on the phenylpyrazole scaffold. Specifically, ortho- and/or para-substituted phenylpyrazole derivatives were synthesized and evaluated. acs.org

The optimization process led to the discovery that a 2-(aminomethyl)phenyl group at a specific position on the pyrazole ring resulted in a significant increase in both potency and selectivity. acs.org Further refinements, including the addition of a trifluoromethyl group and a specific biphenylsulfonylamide moiety, culminated in the synthesis of this compound. nih.gov These modifications resulted in a compound with sub-nanomolar inhibition of Factor Xa and over 1000-fold selectivity against other serine proteases. nih.govacs.org

The following table summarizes the key optimization steps and their impact:

| Optimization Strategy | Impact on Compound Properties |

| Introduction of ortho- and para-substituents on the phenylpyrazole | Improved selectivity profile acs.org |

| Incorporation of a 2-(aminomethyl)phenyl group | Significantly enhanced potency and selectivity acs.org |

| Addition of a trifluoromethyl group | Contributed to overall potency |

| Inclusion of a 3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl moiety | Optimized binding and oral bioavailability nih.govacs.org |

This meticulous optimization process transformed a promising chemical scaffold into the highly potent and selective Factor Xa inhibitor known as this compound. nih.govacs.org

Elucidation of Molecular and Cellular Mechanisms of Action of Dpc602

Target Identification and Validation: Factor Xa Inhibition

Factor Xa is a crucial serine protease in the blood coagulation cascade, situated at the convergence of the intrinsic and extrinsic pathways. google.comfrontiersin.orgresearchgate.net Its primary role is to cleave prothrombin into thrombin, which in turn cleaves fibrinogen to form fibrin (B1330869), the structural basis of blood clots. google.comfrontiersin.org By inhibiting FXa, DPC602 prevents the amplified generation of thrombin, thereby inhibiting thrombosis. frontiersin.orgresearchgate.net The targeting of FXa is considered a promising approach for developing antithrombotic agents with potentially reduced bleeding risks compared to targeting thrombin. researchgate.net

Biochemical Characterization of Protease Inhibition Kinetics of this compound

This compound has been biochemically characterized as a potent inhibitor of FXa. Studies have reported inhibition constant (Kᵢ) values for this compound against FXa. For instance, a Kᵢ of 2.5 nmol/L has been reported for this compound against rat FXa. ahajournals.org The potency of FXa inhibitors is often indicated by their IC₅₀ values, which represent the concentration required for 50% inhibition of FXa activity in vitro. While specific IC₅₀ values for this compound against human FXa were not explicitly found in the provided snippets, the compound was developed as a highly potent inhibitor. acs.org The design and structure-activity relationships of pyrazole-based FXa inhibitors, including analogs related to this compound, have been explored, focusing on optimizing interactions within the S1 and S4 pockets of FXa. frontiersin.orgresearchgate.netresearchgate.net

Structural Biology of this compound-Target Interactions (e.g., X-ray Crystallography of this compound-FXa Complex)

Structural studies, including X-ray crystallography and molecular modeling, are crucial for understanding how inhibitors like this compound interact with FXa at the molecular level. The active site of FXa is a trypsin-like serine protease domain containing a catalytic triad (B1167595) (Ser195-His57-Asp102) and key binding subsites, notably the S1 and S4 pockets. frontiersin.orgresearchgate.net The S1 pocket is narrow and primarily formed by residues such as Trp215, Gly216, Ala190, Cys191, and Gln192. frontiersin.org The S4 pocket is a hydrophobic pocket mainly composed of Asp189, Tyr228, Tyr99, Phe174, and Trp215. frontiersin.org

While a specific crystal structure of this compound bound to FXa was not directly mentioned, related studies on FXa inhibitors provide insights into the potential binding modes. FXa inhibitors are known to bind to the active site, often occupying the S1 and S4 pockets. google.comfrontiersin.org The design of this compound as a 2-(aminomethyl)phenylpyrazole analog suggests it is structured to interact favorably with these regions. acs.org Studies on other FXa inhibitors have shown that hydrogen bond donors on the ligand can interact with residues like Gln192 and Gly216 in the S1 pocket. frontiersin.org Hydrophobic interactions are significant in the S4 pocket. frontiersin.orgresearchgate.net Molecular modeling studies, including docking, have been used to understand the interaction mechanisms between inhibitors and the FXa receptor. patsnap.comuq.edu.au

Specificity and Selectivity Profiling of this compound against Related Serine Proteases

A key aspect of developing safe and effective anticoagulant drugs is ensuring high selectivity for the target protease (FXa) over other related serine proteases involved in hemostasis and other physiological processes, such as thrombin, Factor IXa (FIXa), plasmin, and trypsin. acs.orgfrontiersin.orgresearchgate.netmdpi.com this compound has been described as a selective inhibitor of FXa. acs.orgbindingdb.orgahajournals.org Early analogs in the series from which this compound was developed showed greater than 1000-fold selectivity against other serine proteases. acs.org This high selectivity is crucial to minimize off-target effects and reduce the risk of bleeding complications. mdpi.com

The structural differences between the active sites of related serine proteases contribute to the ability to design selective inhibitors. Although the active sites of FIXa and FXa are very similar, subtle differences exist in their shape and size, as well as specific residues within the binding pockets. mdpi.com For example, Ser190 is present in FIXa but not in FXa, providing a potential point of differentiation for selective inhibitors. mdpi.com Selective inhibitors are designed to exploit these differences through specific interactions within the subsites. mdpi.com

Molecular-Level Interactions and Conformational Dynamics Induced by this compound

The interaction of this compound with FXa involves specific molecular contacts within the active site, primarily in the S1 and S4 pockets. google.comfrontiersin.orgresearchgate.net These interactions include hydrogen bonds, hydrophobic interactions, and potentially electrostatic interactions, depending on the chemical nature of the inhibitor and the residues in the binding site. frontiersin.orgresearchgate.net The binding of this compound is expected to induce conformational changes or stabilize specific conformations of the FXa enzyme. While detailed molecular dynamics simulations specifically for this compound were not found in the provided text, such simulations are used to understand the dynamic nature of protein-ligand interactions and the conformational changes induced by inhibitor binding in related systems. patsnap.comuq.edu.au The binding interactions within the S1 pocket, for instance, involve electronic interactions as suggested by studies on related sulfonamide inhibitors. researchgate.net The specific arrangement of functional groups on the this compound molecule, such as the aminomethylphenyl and trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxamide moieties, dictates its precise fit and interactions within the FXa active site. acs.orgacs.org

Cellular Responses to Factor Xa Modulation by this compound in Research Models

Inhibition of FXa by this compound in research models leads to downstream effects on the coagulation cascade and cellular responses involved in thrombosis. By reducing thrombin generation, this compound impacts fibrin formation and platelet activation, both critical components of thrombus formation. google.comfrontiersin.org

Studies in a rat thromboembolic stroke model demonstrated that this compound treatment enhanced the dissolution of the occluding clot and reduced infarct size, leading to improved neurological outcomes. ahajournals.org While the primary mechanism for enhanced cerebral blood flow (CBF) was attributed to thrombus-directed effects, the possibility of other sites of action for this compound was not excluded. ahajournals.org The study also examined markers like tissue plasminogen activator (tPA), P-selectin, and thrombin in the occluding clot, finding strong tPA immunoreactivity in clots from this compound-treated rats. ahajournals.org This suggests that FXa inhibition may influence fibrinolysis.

Preclinical Pharmacological Investigation of Dpc602 in Research Models

In Vitro Model Systems for Activity Assessment

In vitro studies are fundamental in determining the direct effects of a compound on its molecular target and on coagulation pathways. For DPC602, in vitro assessments have focused on its inhibitory potency against factor Xa and its impact on plasma clotting times.

This compound has been identified as a highly potent and selective inhibitor of human coagulation factor Xa. nih.gov Its inhibitory constant (Ki) for rat FXa has been reported as 2.5 nmol/L. ahajournals.org This demonstrates a strong affinity for the target enzyme.

Cell Line-Based Assays

Cell line-based assays are commonly used in drug discovery to evaluate the activity of compounds in a cellular context. While the direct use of specific cell lines to assess this compound's activity was not explicitly detailed in the provided information beyond the context of producing recombinant enzymes, cell-based systems can be employed to study the effects of FXa inhibitors on processes involving coagulation factors, which may be expressed by or interact with various cell types. Cell lines offer advantages such as reproducibility and ease of culture. crolasa.comevitria.com

In Vivo Animal Models for Efficacy Studies

In vivo animal models are essential for evaluating the antithrombotic efficacy of compounds and understanding their effects in a complex biological system. This compound has been tested in several animal models relevant to thromboembolic diseases.

Rodent Models of Thromboembolic Events (e.g., Rat Thromboembolic Stroke Models)

Rodent models, particularly rat models of thromboembolic stroke, have been utilized to assess the efficacy of FXa inhibitors in preventing or reducing the impact of blood clots in the brain. In a rat thromboembolic stroke model, administration of this compound demonstrated significant cerebrovascular protection. Treatment with this compound markedly improved cerebral blood flow following middle cerebral artery occlusion. ahajournals.org Furthermore, the study showed concentration- and time-dependent reductions in infarct size, with a maximal reduction of 89% observed at the highest dose tested compared to controls. ahajournals.org Neurological function was also significantly improved in this compound-treated rats. ahajournals.org

Rodent models, such as the rat arteriovenous shunt thrombosis model, are also used to evaluate the antithrombotic potential of compounds. researchgate.netfrontiersin.org While specific detailed efficacy data for this compound in the rat arteriovenous shunt model were not prominently featured in the provided snippets, this model is a standard tool in the preclinical evaluation of antithrombotic agents.

Rabbit Models of Arteriovenous Shunt Thrombosis

The rabbit model of arteriovenous shunt thrombosis is a widely used model to assess the efficacy of antithrombotic agents against thrombus formation under conditions of high blood flow. Preclinical development of this compound included evaluation in this model. nih.govresearchgate.net Studies have shown that this compound is effective in the rabbit model of arteriovenous shunt thrombosis, demonstrating its antithrombotic efficacy in this setting. nih.govacs.org This model provides valuable insights into the ability of a compound to prevent thrombus formation in a relevant physiological environment. DPC423, a related compound, was also shown to be an effective antithrombotic agent in rabbit arteriovenous shunt thrombosis models with a reported IC50. researchgate.net

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

Pharmacodynamic (PD) biomarkers are indicators that measure the biological response to a drug, reflecting its mechanism of action in vivo. In the preclinical investigation of this compound, the effect on prothrombin time (PT) has been observed as a pharmacodynamic marker. ahajournals.org

In the rat thromboembolic stroke model, treatment with this compound led to a significant increase in PT, particularly at earlier time points after administration. ahajournals.org This prolongation of PT is consistent with the mechanism of action of this compound as a factor Xa inhibitor, as FXa is involved in the extrinsic pathway of coagulation which is assessed by the PT assay. ahajournals.org Monitoring changes in PT in preclinical studies provides a measure of the anticoagulant effect of this compound in vivo and can be used to understand the relationship between drug exposure and biological response. The validation of such PD biomarkers in preclinical settings is important for understanding a compound's pharmacological activity and guiding further development. nih.gov

Preclinical Study Findings Summary

| Model System | Key Finding | Citation |

| In Vitro (Rat FXa Inhibition) | Potent inhibition of rat FXa (Ki = 2.5 nmol/L) | ahajournals.org |

| In Vitro (Plasma Clotting - Rat) | Significant increase in PT observed acutely | ahajournals.org |

| In Vivo (Rat Thromboembolic Stroke) | Improved cerebral blood flow; Reduced infarct size (up to 89%); Improved neurological function | ahajournals.org |

| In Vivo (Rabbit AV Shunt Thrombosis) | Effective antithrombotic agent | nih.govresearchgate.netresearchgate.netacs.org |

Systemic Exposure and Distribution of this compound in Animal Models

Detailed data tables and specific research findings on the systemic exposure and distribution of this compound in various animal models were not available in the consulted sources. Preclinical pharmacokinetic studies typically evaluate parameters such as absorption rate, peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life, clearance, and volume of distribution in different animal species nih.govsouthernresearch.orgumich.edu. These studies also often investigate tissue distribution to understand where the compound is delivered within the body umich.eduwalshmedicalmedia.comnih.gov. Interspecies differences in pharmacokinetics and distribution are known to exist and are important considerations when translating findings from animal models to potential human outcomes nih.govnih.gov. Without specific experimental data for this compound in animal models, a detailed discussion of its systemic exposure and distribution profile cannot be provided.

Metabolism and Biotransformation Pathways of Dpc602 in Research Contexts

Characterization of DPC602 Metabolites and Adducts (e.g., Glutathione (B108866) Conjugates)

There is no specific data available in the reviewed literature that characterizes the metabolites or glutathione adducts of this compound. While research on analogous compounds, such as DPC423, has detailed the formation of such conjugates, similar dedicated studies for this compound have not been found. Glutathione conjugation is a critical detoxification pathway for reactive electrophilic metabolites, and the absence of this information for this compound leaves a gap in understanding its complete metabolic fate.

Enzymatic Pathways Involved in this compound Biotransformation (e.g., P450-mediated)

The specific enzymatic pathways, including the cytochrome P450 (CYP) isozymes responsible for the biotransformation of this compound, are not explicitly detailed in the available research. For many xenobiotics, CYP enzymes are the primary drivers of Phase I metabolism, often initiating oxidative processes that prepare the compound for subsequent conjugation and excretion. Without dedicated in vitro or in vivo studies on this compound, the roles of specific CYP enzymes like CYP3A4, CYP2C9, or others in its metabolism remain speculative.

Mechanistic Studies of Intermediate Formation (e.g., Aldoxime, Nitrile Oxide Precursors of this compound Metabolites)

Detailed mechanistic studies elucidating the formation of metabolic intermediates from this compound, such as aldoximes or nitrile oxides, are not present in the current body of scientific literature. Research on similar factor Xa inhibitors has indicated that the metabolism of the aminomethylphenyl moiety can lead to the formation of aldoxime intermediates, which can then be further metabolized. However, the direct investigation of these pathways for this compound has not been published.

Kinetic Isotope Effect Analysis for this compound Reaction Mechanism Elucidation

No studies employing kinetic isotope effect (KIE) analysis to elucidate the reaction mechanisms of this compound metabolism have been found. KIE analysis is a powerful tool used to determine the rate-limiting steps in enzymatic reactions and can provide deep insights into the transition states of metabolic transformations. The absence of such studies for this compound means that a detailed, mechanistic understanding of its metabolic activation and detoxification processes at a molecular level is not available.

Methodological Advancements and Research Techniques Utilized in Dpc602 Studies

Spectroscopic Techniques (e.g., LC/MS, High-Field NMR, HMBC NMR) for DPC602 Characterization

A combination of powerful spectroscopic techniques has been instrumental in the structural characterization of this compound and its derivatives. Liquid Chromatography-Mass Spectrometry (LC/MS) and high-field Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in identifying and characterizing metabolites. researchgate.net

Notably, Heteronuclear Multiple Bond Correlation (HMBC) NMR was critical in determining the structure of a unique glutathione (B108866) (GSH) conjugate of this compound. researchgate.net The HMBC NMR spectrum provided conclusive evidence for an aldoxime structure by revealing a strong correlation between the cysteine methylene (B1212753) protons of GSH and the imino carbon of the this compound-derived moiety. researchgate.netresearcher.life This finding was further substantiated through comparative spectroscopic analysis with a synthetically prepared GSH adduct from benzaldehyde (B42025) oxime, which displayed an identical correlation pattern. researcher.life Similar GSH adducts of structural analogs, such as DPC 423 and SX 737, were also isolated and shown to have identical mass fragmentation pathways and spectroscopic characteristics. researchgate.net

These advanced NMR techniques, which establish long-range proton-carbon correlations over two or three bonds, are exceptionally powerful for assembling complex molecular structures and confirming connectivity, especially when dealing with metabolites and conjugates formed in biological systems. core.ac.ukcolumbia.edu

Table 1: Spectroscopic Techniques in the Characterization of this compound and its Analogs

| Technique | Application in this compound Studies | Key Findings | Citations |

| LC/MS | Identification and characterization of metabolites and conjugates in biological samples (e.g., bile, urine). researchgate.netresearchgate.net | Revealed the presence of several glutathione adducts in addition to other metabolites. researchgate.net | researchgate.netresearchgate.net |

| High-Field NMR | Detailed structural elucidation of this compound metabolites. researchgate.net | Provided comprehensive structural data for unambiguous assignment of metabolite structures. researchgate.net | researchgate.net |

| HMBC NMR | Unambiguous structural determination of a glutathione (GSH) adduct of this compound. researchgate.netresearcher.life | Confirmed an aldoxime structure via strong correlation of cysteine methylene protons with the imino carbon. researchgate.netresearcher.life | researchgate.netresearcher.life |

Computational Approaches (e.g., Molecular Docking, Pharmacophore Modeling) in this compound Research

Computational methods are integral to modern drug discovery and have been fundamental in the development of selective inhibitors like this compound, a potent factor Xa inhibitor. acs.org While specific computational studies detailing the modeling of this compound itself are not extensively published in the provided sources, the methodologies of molecular docking and pharmacophore modeling are cornerstones in the design of this class of therapeutic agents. ijpsjournal.comekb.eg

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as this compound binding to the active site of factor Xa. ijpsjournal.comchem-space.com This method helps in understanding binding interactions at an atomic level and is crucial for identifying potential drug candidates from large compound libraries through virtual screening. chem-space.comfrontiersin.org

Pharmacophore Modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. ijpsjournal.comchem-space.com A pharmacophore model derived from known active compounds can be used to screen databases for new molecules that fit the model, even if they possess different chemical scaffolds. ijpsjournal.comlilab-ecust.cn The design and optimization of potent and selective factor Xa inhibitors like this compound would have relied on such computational approaches to achieve high binding affinity and a desirable pharmacological profile. acs.org

Advanced In Vivo Imaging and Monitoring in Animal Models with this compound

The preclinical evaluation of factor Xa inhibitors such as this compound has been greatly enhanced by advances in non-invasive in vivo imaging techniques in animal models. acs.org These methods allow for the real-time, quantitative, and longitudinal assessment of biological processes, drug efficacy, and downstream pharmacological effects within a living organism. revvity.com

Bioluminescence imaging (BLI) is one such technology that enables the sensitive, non-invasive visualization of molecular and cellular events. revvity.comnih.gov For instance, researchers can monitor inflammation or other pathological processes in animal models of disease by detecting light emitted from luciferase reporters or specific substrates like luminol (B1675438) that react in inflammatory environments. revvity.comnih.gov Such techniques provide crucial insights into the pharmacodynamics of a compound like this compound by allowing direct visualization of its effects on coagulation and related processes at a site of injury or disease over time. acs.org This approach offers significant advantages over traditional methods by reducing the number of animals required and providing richer datasets from longitudinal studies. revvity.com

Development of Isotope-Labeled Probes for this compound Mechanistic Studies

To probe the metabolic fate and reaction mechanisms of this compound, stable isotope-labeled probes have been synthesized and utilized. researchgate.netresearchgate.net Specifically, studies were conducted with [13CD2]DPC 602, where the two hydrogen atoms on the aminomethyl carbon were replaced with deuterium (B1214612). researchgate.netresearcher.life

This isotopic labeling was instrumental in assessing the metabolic cleavage of the aminomethyl carbon-hydrogen bond during the formation of a key GSH adduct. researchgate.net The investigation revealed a significant intramolecular kinetic isotope effect (kH/kD) of 2.3 for the formation of the GSH adduct from [13CD2]DPC 602. researchgate.netresearchgate.net This result demonstrated that the breaking of a carbon-deuterium bond on the aldoxime intermediate is a critical step in the formation of this adduct. researchgate.netresearchgate.net

Conversely, the lack of an isotope effect in the formation of the aldoxime intermediate from [13CD2]DPC 602 suggested that its formation does not proceed through an imine intermediate. researchgate.net Instead, the data support a mechanism involving hydroxylamine (B1172632) and nitroso intermediates as the precursors to the aldoxime. researchgate.net These mechanistic studies, enabled by isotope labeling, were crucial for postulating that a stable nitrile oxide, derived from the aldoxime, was the reactive intermediate responsible for forming the unique GSH adduct. researchgate.netresearchgate.net

Table 2: Findings from Isotope-Labeled this compound Studies

| Isotope-Labeled Probe | Research Question | Key Finding | Conclusion | Citations |

| [13CD2]DPC 602 | Role of C-H bond cleavage in forming the aldoxime intermediate. researchgate.net | No significant kinetic isotope effect was observed. researchgate.net | Formation of the aldoxime does not occur via an imine intermediate; a hydroxylamine/nitroso pathway is supported. researchgate.net | researchgate.net |

| [13CD2]DPC 602 | Role of C-H bond cleavage in forming the final GSH adduct from the aldoxime. researchgate.netresearchgate.net | A significant intramolecular kinetic isotope effect (kH/kD = 2.3) was measured. researchgate.netresearchgate.net | Cleavage of the C-H/C-D bond on the aldoxime is a key step in the formation of the GSH adduct. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Future Directions and Unexplored Research Avenues for Dpc602

Elucidation of Broader Biological System Impacts of DPC602

While this compound was designed for high selectivity towards FXa, a comprehensive understanding of its interactions across the entire biological system is a critical area for future investigation. acs.orgahajournals.org The concept of absolute specificity is a theoretical ideal, and even highly selective compounds can exhibit off-target activities or modulate biological pathways in unanticipated ways.

Future research should systematically profile this compound against a broad panel of related and unrelated proteases and other enzymes to build a more complete specificity map. Although initial reports indicate over 1000-fold selectivity against proteases like thrombin, a wider screening is necessary. acs.org Furthermore, Factor Xa itself may have physiological roles beyond its central function in the coagulation cascade. ahajournals.org Inhibition of these potential non-hemostatic functions of FXa by this compound could have unforeseen biological consequences that warrant investigation. Exploring these effects could reveal new therapeutic applications or potential liabilities for this class of inhibitors.

A proposed research workflow could involve large-scale enzymatic and cellular screening assays to identify any off-target interactions.

Table 1: Proposed Screening Cascade for Broader Biological Impacts of this compound

| Research Phase | Methodology | Objective | Potential Data Output |

|---|---|---|---|

| Phase 1: Off-Target Profiling | Large-scale kinase and protease panel screening (e.g., >400 kinases) | To identify potential off-target enzymatic interactions of this compound. | IC50/Ki values for any identified off-target hits. |

| Phase 2: Cellular Phenotypic Screening | High-content imaging or phenotypic assays in diverse cell lines (e.g., cancer, immune, endothelial cells) | To observe cellular effects of this compound independent of coagulation. | Data on cell viability, morphology, signaling pathway activation, or other phenotypic changes. |

| Phase 3: In Vivo Model Exploration | Administration of this compound to animal models of diseases not primarily driven by thrombosis (e.g., inflammation, fibrosis). | To determine if this compound exhibits efficacy in non-coagulation-related disease models. | Biomarker levels, histological changes, and functional outcomes in disease models. |

Investigation of Novel Research Applications of this compound Beyond Coagulation

The potential utility of this compound may extend beyond anticoagulation. A notable example comes from a deep learning-based virtual screening study which predicted that this compound could act as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. scielo.org.mx This finding suggests a potential role for this compound in antiviral research, a hypothesis that requires rigorous experimental validation through in vitro enzymatic assays and viral replication studies. scielo.org.mx

Given that FXa inhibitors can influence inflammatory processes linked to hypercoagulability, exploring this compound's direct anti-inflammatory or immunomodulatory effects is a logical next step. scielo.org.mx Additionally, since other serine proteases are implicated in a variety of pathologies, from cancer to neurodegenerative diseases, this compound could be utilized as a chemical probe to study the role of FXa or to identify novel therapeutic targets in these areas. researchgate.net

Table 2: Potential Novel Research Applications for this compound

| Potential Application Area | Research Question | Proposed Experimental Approach | Rationale |

|---|---|---|---|

| Virology | Does this compound inhibit SARS-CoV-2 3CLpro and viral replication? | In vitro 3CLpro enzymatic assays; Cell-based viral replication assays. | Computational prediction of 3CLpro inhibition. scielo.org.mx |

| Inflammation | Can this compound modulate inflammatory pathways independent of its anticoagulant effects? | Measurement of cytokine release in stimulated immune cells; Animal models of sterile inflammation. | Link between coagulation and inflammation; FXa can influence inflammatory responses. scielo.org.mx |

| Oncology | Does this compound affect cancer cell invasion or metastasis where serine proteases are implicated? | In vitro cell invasion assays (e.g., Matrigel); In vivo models of tumor metastasis. | Serine proteases play roles in tumor progression; FXa has been implicated in some cancers. |

Integration with Multi-Omics Data for this compound Systems-Level Understanding

A systems-level understanding of the biological impact of this compound can be achieved by integrating multi-omics data. nih.govmdpi.com This approach moves beyond single-endpoint assays to provide a holistic view of the molecular changes induced by the compound. By applying transcriptomics, proteomics, and metabolomics to cells or tissues exposed to this compound, researchers can map the full spectrum of its on-target and off-target effects. nih.govcreative-proteomics.com

For instance, treating endothelial cells or hepatocytes with this compound and subsequently performing multi-omics analysis could reveal alterations in gene expression networks, protein abundance, and metabolic pathways. nih.gov This could uncover previously unknown mechanisms of action or identify biomarkers that correlate with the compound's activity. Such systems pharmacology models can help predict the compound's effects across different biological contexts and patient populations. nih.govnih.gov

A hypothetical multi-omics study design is presented below.

Table 3: Conceptual Framework for a Multi-Omics Study of this compound

| Omics Layer | Sample Type | Analytical Platform | Key Questions to Address |

|---|---|---|---|

| Transcriptomics | Human Endothelial Cells | RNA-Sequencing (RNA-Seq) | Which gene expression pathways are altered by this compound treatment? Are there changes in genes related to inflammation, cell adhesion, or vascular biology? |

| Proteomics | Human Plasma from treated animal models | Mass Spectrometry (LC-MS/MS) | How does this compound alter the plasma proteome beyond coagulation factors? Are there changes in inflammatory markers or other signaling proteins? |

| Metabolomics | Human Liver Spheroids | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Does this compound affect key metabolic pathways in the liver, such as lipid or amino acid metabolism? nih.gov |

| Integrated Analysis | All datasets | Bioinformatics and Systems Biology Modeling | What are the integrated network effects of this compound? Can we build a predictive model of its systemic impact? nih.gov |

Design and Synthesis of Advanced Research Probes Based on the this compound Scaffold

The this compound molecule, with its high affinity and selectivity for FXa, provides an excellent chemical scaffold for the design and synthesis of advanced research probes. researchgate.net Such probes are invaluable tools for biochemical and cell biology research, enabling applications like target engagement studies, competitive binding assays, and advanced imaging.

Future synthetic chemistry efforts could focus on modifying the this compound structure to incorporate various functional tags without compromising its binding to FXa. This could involve:

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the this compound scaffold to allow for visualization of FXa in cells or tissues via fluorescence microscopy or to develop high-throughput screening assays based on fluorescence polarization. nih.gov

Biotinylated Probes: Conjugating biotin (B1667282) to this compound to facilitate affinity-based pulldown experiments, which can be used to isolate and identify FXa and its potential binding partners from complex biological samples.

Photo-affinity Probes: Incorporating a photo-reactive group (e.g., an azirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein. This allows for irreversible labeling of FXa, which is useful for target identification and validation.

Deuterated Analogs: The use of deuterium (B1214612) substitution can improve metabolic profiles and is a tool to study drug metabolism pathways, as has been done for structural analogues of this compound. researcher.life

Table 4: Proposed Designs for this compound-Based Research Probes

| Probe Type | Proposed Modification Strategy | Potential Research Application |

|---|---|---|

| Fluorescent Probe | Couple a fluorophore (e.g., fluorescein, rhodamine) to the aminomethylphenyl group via a flexible linker. | Real-time imaging of FXa localization and dynamics in living cells; Development of competitive binding assays. |

| Affinity Probe | Attach a biotin tag to the biphenyl (B1667301) moiety, distal from the key binding interactions. | Isolation of FXa and its interacting proteins from cell lysates for proteomic analysis. |

| Photo-affinity Label | Replace a less critical part of the molecule with a diazirine-containing analogue. | Covalent labeling and unequivocal identification of FXa in complex mixtures; Mapping the inhibitor binding site. |

| Radiolabeled Probe | Synthesize this compound with a tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) label. | Quantitative analysis of drug distribution and metabolism in preclinical models. |

Q & A

Q. What is the molecular mechanism of DPC602 as a Factor Xa inhibitor, and how is its selectivity validated experimentally?

Methodological Answer: this compound inhibits Factor Xa by binding competitively to its active site, leveraging its trifluoromethyl pyrazole carboxamide structure to achieve high affinity (Ki < 1 nM). Selectivity is validated through in vitro enzymatic assays against related serine proteases (e.g., thrombin, trypsin) and coagulation cascade components. For example, a 1,000-fold selectivity over thrombin is demonstrated via chromogenic substrate assays using purified enzymes .

Key Experimental Design Considerations:

- Use recombinant Factor Xa and comparator enzymes.

- Standardize assay conditions (pH, temperature, ionic strength) to minimize variability.

- Validate results with orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics.

Basic Research Question

Q. What in vitro and in vivo models are most appropriate for preliminary evaluation of this compound's anticoagulant efficacy?

Methodological Answer:

- In vitro: Human plasma-based assays (e.g., prothrombin time (PT) and activated partial thromboplastin time (aPTT)) to measure clotting time prolongation.

- In vivo: Rabbit arteriovenous shunt thrombosis models to assess thrombus weight reduction post-administration. Dose-response relationships should be established with pharmacokinetic (PK) monitoring (e.g., plasma concentration vs. anti-Factor Xa activity) .

Data Interpretation Tips:

- Normalize in vivo results to plasma drug levels to distinguish pharmacodynamic (PD) effects from bioavailability limitations.

- Include positive controls (e.g., rivaroxaban) to benchmark efficacy.

Advanced Research Question

Q. How do structural modifications to the benzylamine moiety influence this compound's metabolic stability and bioactivation risks?

Methodological Answer: The unsubstituted benzylamine group in this compound undergoes oxidative deamination to reactive intermediates (e.g., acyl glucuronides or nitroso derivatives), posing bioactivation risks. Strategies to mitigate this include:

N-methylation to block deamination.

Introducing electron-withdrawing substituents (e.g., fluorine) on the benzene ring to reduce oxidative metabolism.

Experimental Workflow:

- Step 1: Incubate this compound analogs with human liver microsomes (HLMs) to identify metabolic hotspots.

- Step 2: Use LC-MS/MS to characterize reactive metabolites.

- Step 3: Assess covalent binding to proteins via radiolabeled tracers .

Table 1: Metabolic Stability of this compound Analogs

| Modification | Metabolic Half-life (HLMs) | Reactive Metabolite Formation |

|---|---|---|

| Unsubstituted | 12 min | High |

| N-methylated | 45 min | Low |

| 4-Fluoro-substituted | 38 min | Moderate |

Advanced Research Question

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from factors like protein binding, metabolite interference, or species-specific PK/PD differences. To address this:

Measure free (unbound) drug concentrations in plasma using equilibrium dialysis.

Profile metabolites for anti-Factor Xa activity (e.g., hydroxylated derivatives may retain partial efficacy).

Use species-specific enzyme isoforms in in vitro assays (e.g., rabbit Factor Xa for models using rabbit thrombosis assays) .

Case Study:

this compound showed lower in vivo efficacy in dogs despite high in vitro potency due to extensive protein binding (>98%). Adjusting dosing regimens to account for free drug levels resolved the discrepancy .

Advanced Research Question

Q. What computational and experimental approaches are optimal for analyzing this compound's structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Map interactions between this compound and Factor Xa's S1/S4 pockets to predict binding affinity changes.

- Crystallography: Solve co-crystal structures of this compound analogs with Factor Xa (PDB: 3M36) to guide rational design .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., trifluoromethyl group contributes ~2 pKi units) .

Critical Considerations:

- Validate computational predictions with enzymatic assays.

- Use fragment-based design to prioritize synthetic targets.

Advanced Research Question

Q. How can researchers design a robust pharmacokinetic-pharmacodynamic (PK/PD) model for this compound?

Methodological Answer:

Data Collection:

- Measure plasma concentrations (LC-MS/MS).

- Quantify anti-Factor Xa activity (chromogenic assay).

Model Framework:

- Use a compartmental model with effect-site linkage (e.g., Emax model for PD response).

Validation:

- Compare predicted vs. observed efficacy in multiple species (e.g., rabbits, primates).

Example Parameters:

Advanced Research Question

Q. What strategies minimize this compound's metabolic activation while preserving anticoagulant efficacy?

Methodological Answer:

- Prodrug Design: Mask the benzylamine group with cleavable esters (e.g., acetylated precursors) to bypass hepatic metabolism.

- CYP450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce bioactivation .

- Structural Hybridization: Merge the pyrazole core with non-benzylamine scaffolds (e.g., indole derivatives) to eliminate reactive pathways .

Validation Metrics:

- In vitro: Reduced covalent binding in HLMs (<50 pmol/mg protein).

- In vivo: Maintained thrombus reduction efficacy in rabbit models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.